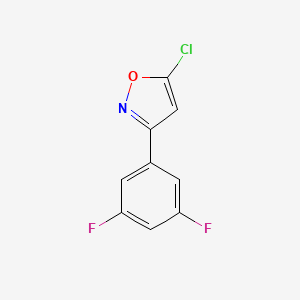

5-Chloro-3-(3,5-difluorophenyl)isoxazole

Overview

Description

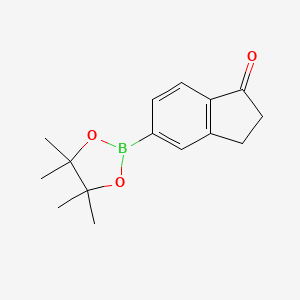

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H4ClF2NO . It has a molecular weight of 215.59 . It is a solid substance under normal conditions .

Synthesis Analysis

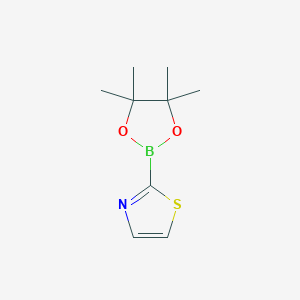

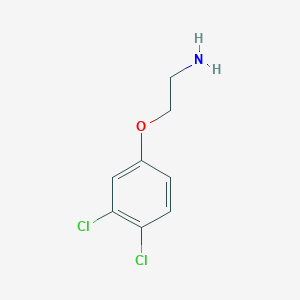

The synthesis of isoxazoles, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,5-difluorophenyl)isoxazole is represented by the linear formula C9H4ClF2NO . The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H .Physical And Chemical Properties Analysis

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a solid substance . It has a boiling point of approximately 308.7±37.0°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Anticancer Activity

Isoxazole derivatives, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, have been studied for their potential anticancer properties. The structure of isoxazole allows for the substitution of various groups, which can impart different biological activities. Research has indicated that these compounds can exhibit promising anticancer activities, making them valuable for the development of new therapeutic agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of isoxazole compounds are well-documented. They act by modulating inflammatory pathways and have been considered for the treatment of chronic inflammatory diseases. The presence of the 5-chloro-3-(3,5-difluorophenyl) group may enhance these properties, offering a potential pathway for new drug development .

Antimicrobial Properties

Isoxazole derivatives have shown effectiveness against various microbial strains. The structural diversity of these compounds allows them to interact with different microbial targets, potentially leading to the development of new antimicrobial agents that can combat resistant strains .

Antiviral Applications

The antiviral potential of isoxazoles is another area of interest. These compounds can be designed to interfere with viral replication or protein synthesis, providing a basis for the creation of novel antiviral drugs. The unique substituents on the isoxazole ring, such as the 5-chloro-3-(3,5-difluorophenyl) moiety, could play a crucial role in this activity .

Anticonvulsant Uses

Isoxazole derivatives have been explored for their anticonvulsant properties. They may offer new options for the treatment of epilepsy and other seizure disorders. The specific substitution pattern of 5-Chloro-3-(3,5-difluorophenyl)isoxazole might contribute to its efficacy in this therapeutic area .

Antidepressant Potential

The structure-activity relationship of isoxazoles suggests that they can also serve as antidepressants. By affecting neurotransmitter systems, these compounds could provide new avenues for treating depression and related mood disorders. The difluorophenyl group in particular may influence the compound’s ability to cross the blood-brain barrier, enhancing its effectiveness .

Safety and Hazards

properties

IUPAC Name |

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKTWEZJFMXOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595115 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359424-44-5 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)